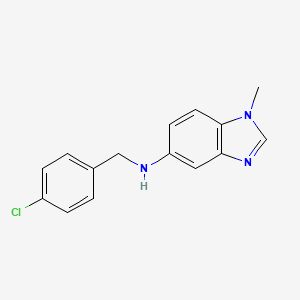![molecular formula C15H14O3 B1300056 Methyl 4-[3-(hydroxymethyl)phenyl]benzoate CAS No. 223126-96-3](/img/structure/B1300056.png)
Methyl 4-[3-(hydroxymethyl)phenyl]benzoate
Descripción general
Descripción
Methyl 4-[3-(hydroxymethyl)phenyl]benzoate (MHB) is an aromatic ester that is commonly used in the synthesis of organic compounds. It has a wide range of applications in the fields of chemistry and biochemistry, including pharmaceuticals, cosmetics, and food additives. MHB is also used in the synthesis of polymers and in the manufacture of polyvinyl chloride (PVC). In addition, MHB is used as a flavoring agent in food products and as a preservative in cosmetics.
Aplicaciones Científicas De Investigación
Mesophase Behavior and Liquid Crystals
Studies have explored the mesophase behavior of laterally methyl-substituted phenyl azo benzoates, including compounds structurally related to "Methyl 4-[3-(hydroxymethyl)phenyl]benzoate." These investigations reveal the impact of terminal substituents and lateral methyl groups on mesophase properties, highlighting the substance's relevance in the development of liquid crystal materials. The mesomorphic properties of these compounds are affected by the exchange of terminal substituents, offering insights into the design of liquid crystals with tailored thermal and optical properties (Naoum et al., 2011); (Naoum et al., 2015).
Chemosensors
Research has also demonstrated the compound's potential in the development of chemosensors. Novel anion sensors with structures analogous to "this compound" have been reported, showcasing their spectroscopic and colorimetric properties for F− sensing. These findings suggest applications in environmental monitoring and analytical chemistry, where specific anion detection is crucial (Ma et al., 2013).
Fluorescence and Photoluminescence
The fluorescence properties of compounds related to "this compound" have been investigated, revealing their potential as fluorescence probes. These studies offer insights into the interaction of such compounds with biological membranes and their applications in bioimaging and diagnostics (Singh & Darshi, 2002).
Catalytic Applications
Moreover, related compounds have been explored for their catalytic activity, particularly in benzylation reactions. This research indicates potential applications in synthetic chemistry, where such catalysts can facilitate efficient and selective transformations (Kischel et al., 2007).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s known that esters, a group to which this compound belongs, can react with alcohols to form different esters in the presence of an acid catalyst . This reaction is known as esterification .
Biochemical Pathways
Esters, in general, can undergo several reactions such as hydrolysis, reduction, and trans-esterification . These reactions can affect various biochemical pathways.
Propiedades
IUPAC Name |
methyl 4-[3-(hydroxymethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLDHHIJNRNIEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362616 | |
| Record name | Methyl 4-[3-(hydroxymethyl)phenyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223126-96-3 | |
| Record name | Methyl 4-[3-(hydroxymethyl)phenyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate](/img/structure/B1299973.png)
![2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1299975.png)





![4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300001.png)



![3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1300013.png)


